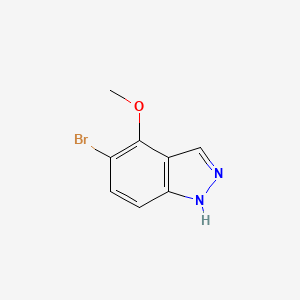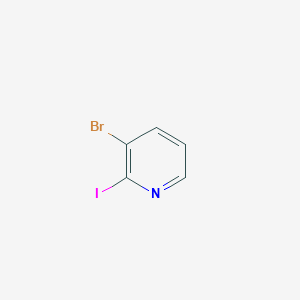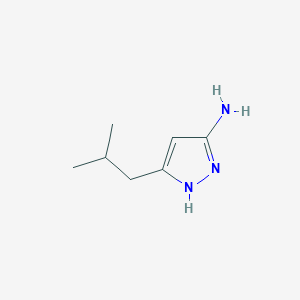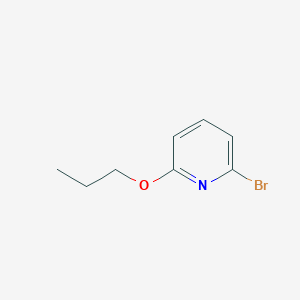
5-Bromo-4-methoxy-1h-indazole
Descripción general
Descripción
The compound "5-Bromo-4-methoxy-1H-indazole" is a derivative of indazole, which is a heterocyclic aromatic organic compound. This compound has a bromine atom at the 5th position and a methoxy group at the 4th position on the indazole ring system. Indazole derivatives are known for their diverse biological activities and are of significant interest in medicinal chemistry.
Synthesis Analysis
The synthesis of indazole derivatives can be achieved through various routes. For instance, the synthesis of N-bridged heterocycles derived from triazole starting from p-anisic acid has been reported, which indicates a method for preparing compounds related to the indazole structure . Additionally, the synthesis of 5-bromoindazole-3-carboxylic acid methylester followed by N1-arylation and conversion to diethylamide has been described, showcasing a method for functionalizing the indazole core .
Molecular Structure Analysis
The molecular structure of indazole derivatives can be characterized using spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and Mass Spectrometry. Single-crystal X-ray diffraction studies can provide detailed insights into the crystal structure, including bond lengths and angles . The presence of substituents like bromine and methoxy groups can influence the electronic distribution and overall geometry of the molecule.
Chemical Reactions Analysis
Indazole derivatives can undergo various chemical reactions, including bromine to lithium exchange reactions, which can lead to further functionalization of the molecule . The reactivity of such compounds can be exploited to synthesize a wide range of products with potential biological activities. For example, the alkylation of triazole-thiols with bromoalkanes in a methanol medium has been performed, indicating the versatility of these compounds in nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of indazole derivatives, such as solubility, melting point, and stability, can be influenced by the nature and position of substituents on the indazole ring. The introduction of a bromine atom and a methoxy group can affect the compound's reactivity and interaction with biological targets. The crystal packing, hydrogen bonding, and π-π stacking interactions can also be crucial for the solid-state properties of these compounds .
Relevant Case Studies
Several studies have explored the biological activities of indazole derivatives. For instance, some N-bridged heterocycles derived from triazole have been screened for antifungal properties against Thielaviopsis paradoxa . Similarly, S-derivatives of triazol-3-thiols have been investigated for their antibacterial activity, showing potential as broad-spectrum antibiotics . Furthermore, the antiproliferative activity of 1,3-thiazolo[3,2-b][1,2,4]triazoles has been evaluated, with some compounds exhibiting promising results .
Aplicaciones Científicas De Investigación
-
Chemical Synthesis
- 5-Bromo-4-methoxy-1H-indazole is used in the field of chemical synthesis . It is used in the synthesis of various indazole-containing heterocyclic compounds .
- The synthesis strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
- The results of these synthesis strategies have been published over the last five years, indicating the ongoing interest and development in this field .
-
Medicinal Applications
- Indazole-containing heterocyclic compounds, which can be synthesized using 5-Bromo-4-methoxy-1H-indazole, have a wide variety of medicinal applications .
- These compounds are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
- For example, the compound 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide was able to inhibit cell growth with GI50 values in the 0.041–33.6 μM range, with a mean GI50 of 1.90 μM, being very effective against colon and melanoma cell lines .
-
Phosphoinositide 3-Kinase δ Inhibitors
-
RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/MTOR Pathway Inhibitors
-
HIV Protease Inhibitors
-
Serotonin Receptor Antagonists
Safety And Hazards
5-Bromo-4-methoxy-1H-indazole is classified as a hazardous substance. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) .
Propiedades
IUPAC Name |
5-bromo-4-methoxy-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-8-5-4-10-11-7(5)3-2-6(8)9/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLZZNZOCDXQCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1C=NN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630905 | |
| Record name | 5-Bromo-4-methoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-methoxy-1h-indazole | |
CAS RN |
850363-67-6 | |
| Record name | 5-Bromo-4-methoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-4-methoxy-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-butyl N-[(3-amino-1H-indazol-6-yl)methyl]carbamate](/img/structure/B1290389.png)
![tert-Butyl ((3-aminobenzo[d]isoxazol-6-yl)methyl)carbamate](/img/structure/B1290390.png)






![[4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester](/img/structure/B1290402.png)